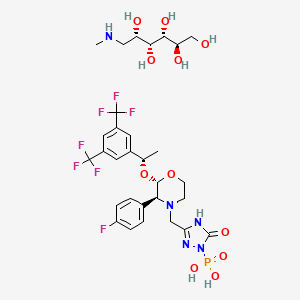
(1'S,2R,3R)-Fosaprepitant Dimeglumine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’S,2R,3R)-Fosaprepitant Dimeglumine is a prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is commonly used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is administered intravenously and is rapidly converted to aprepitant in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2R,3R)-Fosaprepitant Dimeglumine typically involves multiple steps, including the preparation of the aprepitant core structure followed by the addition of the fosaprepitant moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of (1’S,2R,3R)-Fosaprepitant Dimeglumine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(1’S,2R,3R)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: Conversion to aprepitant in the body.
Hydrolysis: Breakdown of the fosaprepitant moiety.
Substitution: Potential modifications to enhance efficacy or reduce side effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, hydrolyzing agents, and specific catalysts. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major product formed from the conversion of (1’S,2R,3R)-Fosaprepitant Dimeglumine is aprepitant, which exerts the therapeutic effects.
科学的研究の応用
(1’S,2R,3R)-Fosaprepitant Dimeglumine has several scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of NK1 receptor antagonists.
Biology: Investigating the role of NK1 receptors in various physiological processes.
Medicine: Developing new treatments for CINV and other conditions involving NK1 receptors.
Industry: Producing high-purity compounds for pharmaceutical use.
作用機序
The mechanism of action of (1’S,2R,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then binds to NK1 receptors in the brain. This binding inhibits the action of substance P, a neuropeptide involved in the emetic (vomiting) response, thereby preventing nausea and vomiting.
類似化合物との比較
Similar Compounds
Aprepitant: The active form of (1’S,2R,3R)-Fosaprepitant Dimeglumine.
Rolapitant: Another NK1 receptor antagonist used for CINV.
Netupitant: Often combined with palonosetron for CINV prevention.
Uniqueness
(1’S,2R,3R)-Fosaprepitant Dimeglumine is unique due to its prodrug nature, allowing for intravenous administration and rapid conversion to aprepitant. This provides a convenient and effective option for patients who may have difficulty with oral medications.
特性
分子式 |
C30H39F7N5O11P |
|---|---|
分子量 |
809.6 g/mol |
IUPAC名 |
[3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m00/s1 |
InChIキー |
UGJUJYSRBQWCEK-FZEOFFAESA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)

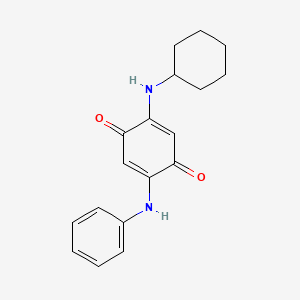
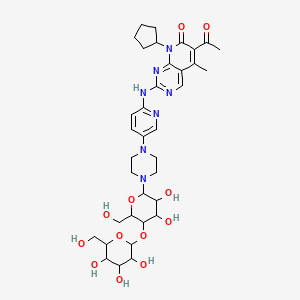
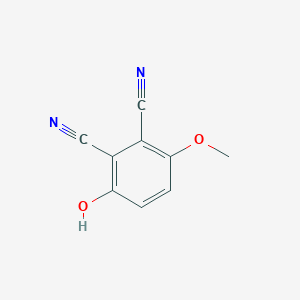
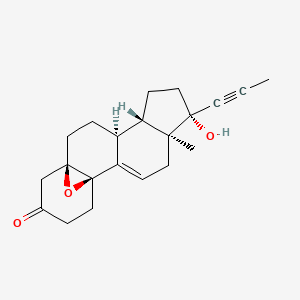
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)

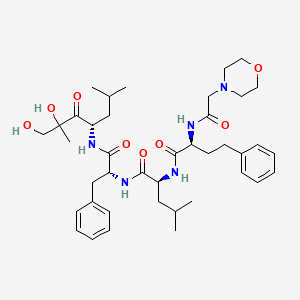
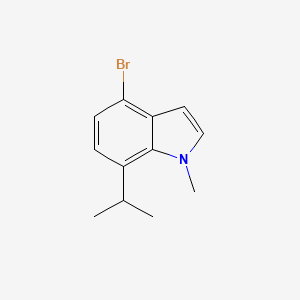
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
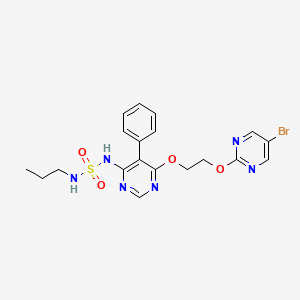
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
